molecular formula C10H9F4NO2 B12092655 Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate

Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B12092655
M. Wt: 251.18 g/mol
InChI Key: XBLXQYDBTOJNPO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, while the fluorine atom can influence the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(trifluoromethyl)benzoate
  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 2-fluoro-4-(trifluoromethyl)benzoate

Uniqueness

Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of both an amino group and a fluorine atom on the benzene ring, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F4NO2/c1-2-17-9(16)5-3-8(15)6(4-7(5)11)10(12,13)14/h3-4H,2,15H2,1H3

InChI Key

XBLXQYDBTOJNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)N

Origin of Product

United States

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